molecular formula C6H9N3O B3021022 6-(Ethylamino)pyridazin-3(2H)-one CAS No. 88259-78-3

6-(Ethylamino)pyridazin-3(2H)-one

Katalognummer B3021022
CAS-Nummer: 88259-78-3
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: RLNFWFBMYVHVHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyridazinone derivatives has been explored in the context of developing compounds with potential pharmacological properties. In one study, a new pyridazinone derivative, specifically (E)-ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-styrylpyridazin-1(6H)-yl)acetate, was synthesized and characterized using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, and ESI-MS. The (E)-configuration of the compound was confirmed through single-crystal X-ray diffraction. The synthesis process aimed to create a compound with a stable configuration, and theoretical calculations identified two conformers, C1 and C2, with C2 being more stable due to the most negative NPA and Mulliken charges on specific atoms of the acetate groups .

Another study focused on the synthesis of a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, which included the introduction of an arylpiperazinyl structure known to be present in potent antinociceptive agents. These compounds were synthesized as part of a program to evaluate their analgesic and anti-inflammatory activities. The synthesis process was designed to produce derivatives with improved pharmacological profiles compared to their parent 6-substituted-3(2H)-pyridazinones .

Molecular Structure Analysis

The molecular structure of the synthesized pyridazinone derivative was analyzed using B3LYP/6-31G* calculations, which revealed the existence of two stable conformers. The C2 conformer's structure was found to be in agreement with the experimental data obtained from X-ray diffraction. The stability of the C2 conformer was attributed to the electronic charges on the oxygen atoms of the acetate groups. The vibrational frequencies calculated for the C2 conformer were consistent with the experimental ATR spectrum in the solid phase, and a complete vibrational assignment of the expected modes was performed using the SQMFF methodology .

Chemical Reactions Analysis

The reactivity of the synthesized pyridazinone derivative was compared with another compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, and it was found that the pyridazinone derivative exhibited higher reactivity. This was determined through the analysis of the Raman spectrum of both C1 and C2 forms in the gas phase using the B3LYP/6-31G* method. The study also included a correlation between experimental and predicted 1H and 13C NMR and UV-Vis spectra, which provided insights into the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyridazinone derivatives were characterized through spectroscopic studies and theoretical calculations. The intermolecular interactions within the crystal structure were analyzed using Hirshfeld surface analysis and two-dimensional fingerprint plots, which provided detailed information about the compound's solid-state properties. The absence of gastric ulcerogenic effects in the synthesized derivatives, when compared with reference NSAIDs, indicated favorable physical properties for potential therapeutic use. The structure-activity relationship within the series of derivatives was discussed, highlighting the importance of the ester group in enhancing analgesic and anti-inflammatory activity while reducing ulcerogenic effects .

Wirkmechanismus

Target of Action

The primary target of 6-(Ethylamino)pyridazin-3(2H)-one is Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a protein that binds to long-chain fatty acids and other hydrophobic ligands. It is expressed in adipocytes and is involved in systemic glucose and lipid metabolism .

Mode of Action

6-(Ethylamino)pyridazin-3(2H)-one interacts with FABP4, inhibiting its activity .

Biochemical Pathways

The inhibition of FABP4 by 6-(Ethylamino)pyridazin-3(2H)-one affects several biochemical pathways. Most notably, it impacts the metabolism of long-chain fatty acids, which are crucial for energy production and storage, as well as the synthesis of bioactive lipids . By inhibiting FABP4, 6-(Ethylamino)pyridazin-3(2H)-one can disrupt these processes, potentially leading to changes in cellular metabolism and function .

Pharmacokinetics

In silico calculations suggest that it may have favorable adme properties

Result of Action

The inhibition of FABP4 by 6-(Ethylamino)pyridazin-3(2H)-one can have several molecular and cellular effects. For example, it may alter the balance of fatty acids within cells, affecting energy production and storage . Additionally, it may influence the synthesis of bioactive lipids, which can have wide-ranging effects on cellular signaling and function .

Action Environment

The action, efficacy, and stability of 6-(Ethylamino)pyridazin-3(2H)-one can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific characteristics of the target cells

Eigenschaften

IUPAC Name

3-(ethylamino)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-7-5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNFWFBMYVHVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50533939
Record name 6-(Ethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethylamino)pyridazin-3(2H)-one

CAS RN

88259-78-3
Record name 6-(Ethylamino)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88259-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50533939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Ethylamino)pyridazin-3(2H)-one
Reactant of Route 2
6-(Ethylamino)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(Ethylamino)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(Ethylamino)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
6-(Ethylamino)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
6-(Ethylamino)pyridazin-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.